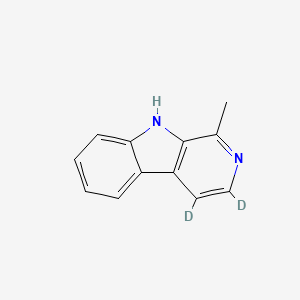
Harmane-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Harmane-d2 is a deuterium-labeled derivative of harmane, a β-carboline alkaloid. Harmane is a naturally occurring compound found in various plants, foods, and tobacco smoke. It is known for its neurotoxic properties and its ability to interact with several biological targets, making it a compound of interest in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Harmane-d2 can be synthesized through the deuteration of harmane. The process involves the incorporation of deuterium atoms into the harmane molecule. One common method for synthesizing harmane and its derivatives is the thermolysis of substituted 4-aryl-3-azidopyridines . Another method involves the Pictet-Spengler reaction using tryptophan derivatives and oxidation with potassium dichromate in a sequential one-pot synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The specific conditions and reagents used in industrial settings may vary, but they generally follow the principles of deuterium exchange reactions.
Análisis De Reacciones Químicas
Types of Reactions: Harmane-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form harmine and other derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom in the β-carboline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Harmine-d2 and other oxidized derivatives.
Reduction: Tetrahydrothis compound.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Harmane-d2 is used in various scientific research applications, including:
Mecanismo De Acción
Harmane-d2 exerts its effects primarily through the inhibition of monoamine oxidase A (MAO-A). This inhibition leads to increased levels of monoamines, such as dopamine and serotonin, in the brain. This compound also interacts with imidazoline receptors, contributing to its neurotoxic and psychotropic effects . The compound’s ability to intercalate with DNA and inhibit tyrosine kinase DYRK1A further highlights its diverse biological activities .
Comparación Con Compuestos Similares
Harmane: The parent compound of harmane-d2, known for its neurotoxic and psychotropic properties.
Harmaline: Another β-carboline alkaloid with hallucinogenic properties and MAO-A inhibitory effects.
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of harmane and its derivatives in biological systems .
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
3,4-dideuterio-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6D,7D |
Clave InChI |
PSFDQSOCUJVVGF-QFIQSOQBSA-N |
SMILES isomérico |
[2H]C1=C(N=C(C2=C1C3=CC=CC=C3N2)C)[2H] |
SMILES canónico |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)

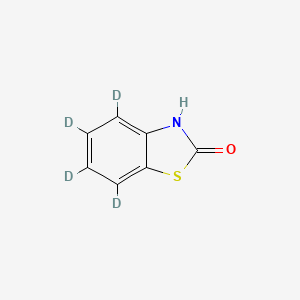
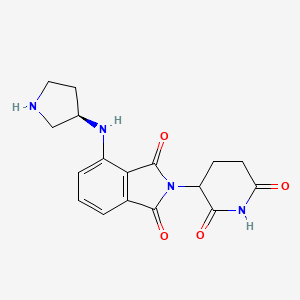
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
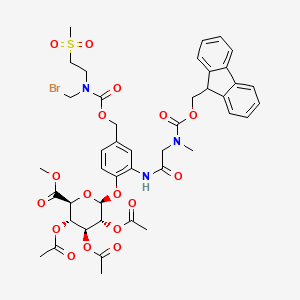
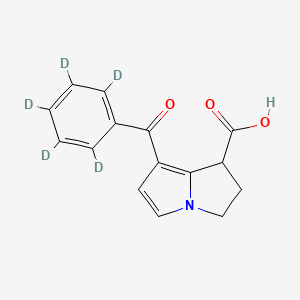
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
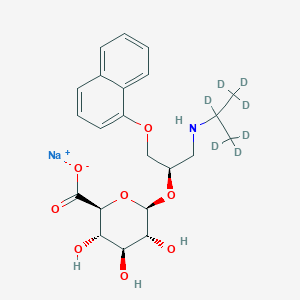
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)

